molecular formula C11H8Cl2N4O B3035626 2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile CAS No. 338395-57-6

2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile

Cat. No.: B3035626
CAS No.: 338395-57-6
M. Wt: 283.11 g/mol
InChI Key: RYWRFVAJWHHNAE-UHFFFAOYSA-N
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Description

2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile is a useful research compound. Its molecular formula is C11H8Cl2N4O and its molecular weight is 283.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicity

Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are among the most widely used herbicides in the United States for agricultural and residential applications. While epidemiologic studies have suggested a potential association with increased cancer risks, such as non-Hodgkin lymphoma and leukemia, toxicological studies in rodents have not confirmed carcinogenicity. Regulatory agencies globally consider chlorophenoxy compounds as generally not carcinogenic. The combined evidence does not support a genotoxic mode of action for these compounds, and environmental exposures are not considered sufficient to establish a causal relationship with cancer. However, the interaction between genetic polymorphisms and exposure, particularly in occupational settings, remains largely unknown (Stackelberg, 2013).

Applications in Environmental Science

Research on 2,4-D, a chlorophenoxy herbicide, highlights the need for understanding its environmental fate, biodegradation, and potential for bioaccumulation. Studies emphasize the role of microorganisms in the degradation of such compounds, suggesting that bioremediation could be a viable strategy for mitigating environmental pollution. The presence of 2,4-D in various environmental compartments, including soil, water, and air, underscores the importance of developing effective treatment and remediation strategies to prevent contamination of natural resources (Magnoli et al., 2020).

Potential for Fine Organic Synthesis

1,2,4-Triazole derivatives, including those structurally related to "2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile," have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds are of significant interest in the field of organic synthesis, offering a promising direction for the development of new biologically active substances. The versatility of 1,2,4-triazole chemistry allows for various chemical modifications, highlighting the potential of these compounds in the development of new pharmaceuticals, agrochemicals, and other fine organic products (Ohloblina, 2022).

Biochemical Analysis

Biochemical Properties

2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound have been associated with liver and kidney toxicity, as well as alterations in hematological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics. This compound affects metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. Additionally, it interacts with cofactors that are essential for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms and is distributed to various tissues, including the liver and kidneys. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which facilitate its transport to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications. The localization of this compound within these organelles influences its interactions with enzymes and other biomolecules, thereby affecting its biochemical and cellular effects .

Properties

IUPAC Name

2-[5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-2-9(8(13)5-7)18-6-11-15-10(3-4-14)16-17-11/h1-2,5H,3,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWRFVAJWHHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170515
Record name 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338395-57-6
Record name 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338395-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.